

In-Depth Technical Guide: Nor-6 α -Oxycodol Reference Standard

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Compound of Interest

Compound Name: *nor-6alpha-Oxycodol*

Cat. No.: B593783

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nor-6 α -oxycodol reference standard, a critical tool for research in the fields of pharmacology, toxicology, and drug metabolism. Nor-6 α -oxycodol is a metabolite of the widely used opioid analgesic, oxycodone. [1][2] As a reference standard, it enables the accurate identification and quantification of this metabolite in biological samples, which is essential for pharmacokinetic studies, forensic analysis, and understanding the overall metabolic profile of oxycodone.

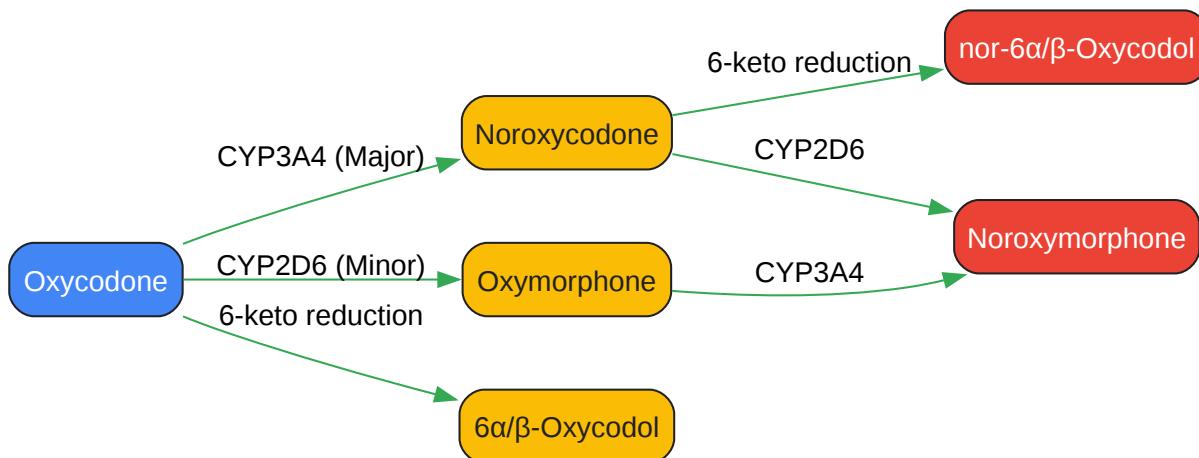
Physicochemical Properties

Nor-6 α -oxycodol is an analytical reference material structurally similar to known opioids.[1] It is supplied as a neat solid and is intended for research and forensic applications.[1] The table below summarizes its key physicochemical properties.

Property	Value	Source
Formal Name	4,5 α -epoxy-3-methoxy-morphinan-6 α ,14-diol	[1]
CAS Number	116499-16-2	[1]
Molecular Formula	C ₁₇ H ₂₁ NO ₄	[1]
Formula Weight	303.4 g/mol	[1]
Purity	\geq 98%	[1]
Formulation	A neat solid	[1]
Storage	-20°C	[1]
Stability	\geq 5 years	[1]

Metabolic Pathway of Oxycodone

Nor-6 α -oxycodol is a reductive metabolite of oxycodone.[\[3\]](#)[\[4\]](#) The metabolism of oxycodone is complex, primarily occurring in the liver via cytochrome P450 enzymes. The major metabolic pathway is N-demethylation by CYP3A4 to form noroxycodone.[\[3\]](#) A minor pathway is the 6-keto reduction of oxycodone, which leads to the formation of α - and β -oxycodol.[\[4\]](#) Noroxycodone can also undergo 6-keto reduction to form nor-6 α -oxycodol and nor-6 β -oxycodol.

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Oxycodone Metabolic Pathway

Experimental Protocols

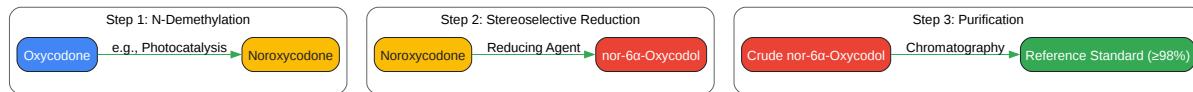
Synthesis of nor-6α-Oxycodol

A detailed, publicly available experimental protocol for the specific synthesis of nor-6 α -oxycodol for use as a reference standard is not readily found in the scientific literature. However, its synthesis would logically proceed via the stereoselective reduction of the 6-keto group of noroxycodone. Noroxycodone can be synthesized from oxycodone via N-demethylation. One published method for the N-demethylation of oxycodone utilizes an organophotocatalytic procedure with rose bengal as the photocatalyst and molecular oxygen as the terminal oxidant, followed by hydrolysis to yield noroxycodone hydrochloride.

The subsequent step would involve the stereoselective reduction of the 6-keto group of noroxycodone. While a specific protocol for this transformation on noroxycodone is not detailed, methods for the reduction of the 6-keto group in related opioid structures often employ reducing agents such as sodium borohydride or other metal hydrides. The stereoselectivity of this reduction, yielding the 6 α -hydroxyl isomer, is a critical aspect of the synthesis.

Purification: The purification of the final product to achieve the high purity required for a reference standard ($\geq 98\%$) would likely involve chromatographic techniques such as column

chromatography or preparative high-performance liquid chromatography (HPLC).



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Conceptual Synthesis Workflow

Analytical Methodology: Quantification by LC-MS/MS

A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of oxycodone and its metabolites, including nor-6 α -oxycodol, in human blood. The following protocol is based on this published methodology.

1. Sample Preparation: Solid-Phase Extraction (SPE)

- Objective: To extract the analytes from the biological matrix and remove interfering substances.
- Procedure:
 - To 0.5 mL of blood, add an internal standard solution.
 - Vortex and allow to equilibrate.
 - Load the sample onto a Bond Elut Certify SPE column.
 - Wash the column with deionized water, followed by an acidic wash (e.g., 1% formic acid in water), and then an organic wash (e.g., methanol).
 - Elute the analytes with an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a mobile phase-compatible solution.

2. Liquid Chromatography (LC)

- Objective: To chromatographically separate nor-6 α -oxycodol from other analytes and matrix components.
- Typical Parameters:
 - Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18).
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
 - Injection Volume: Typically 5-10 μ L.

3. Tandem Mass Spectrometry (MS/MS)

- Objective: To detect and quantify nor-6 α -oxycodol with high specificity and sensitivity.
- Typical Parameters:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for nor-6 α -oxycodol and its internal standard would be monitored. For noroxycodone (a closely related compound), a transition of m/z 302 \rightarrow 284 has been used. The specific transitions for nor-6 α -oxycodol would need to be optimized.

4. Method Validation

- The analytical method should be validated according to established guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
 - Linearity and Range
 - Accuracy and Precision
 - Selectivity and Specificity
 - Limit of Detection (LOD) and Limit of Quantitation (LOQ)
 - Matrix Effect
 - Stability

Validation Parameter	Typical Acceptance Criteria
Linearity (r^2)	≥ 0.99
Accuracy	Within $\pm 15\%$ of nominal concentration ($\pm 20\%$ at LLOQ)
Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)
LLOQ	Signal-to-noise ratio ≥ 10

Pharmacological Profile

The pharmacological activity of nor-6 α -oxycodol is not as extensively studied as that of the parent drug, oxycodone, or its major metabolites, noroxycodone and oxymorphone. However, as a metabolite of oxycodone, it is presumed to have activity at opioid receptors. The central opioid effects of oxycodone are primarily attributed to the parent drug itself, with metabolites generally having a negligible contribution due to lower potency, lower concentrations in circulation, or poor brain penetration. Further research, including receptor binding assays, is needed to fully characterize the pharmacological profile of nor-6 α -oxycodol.

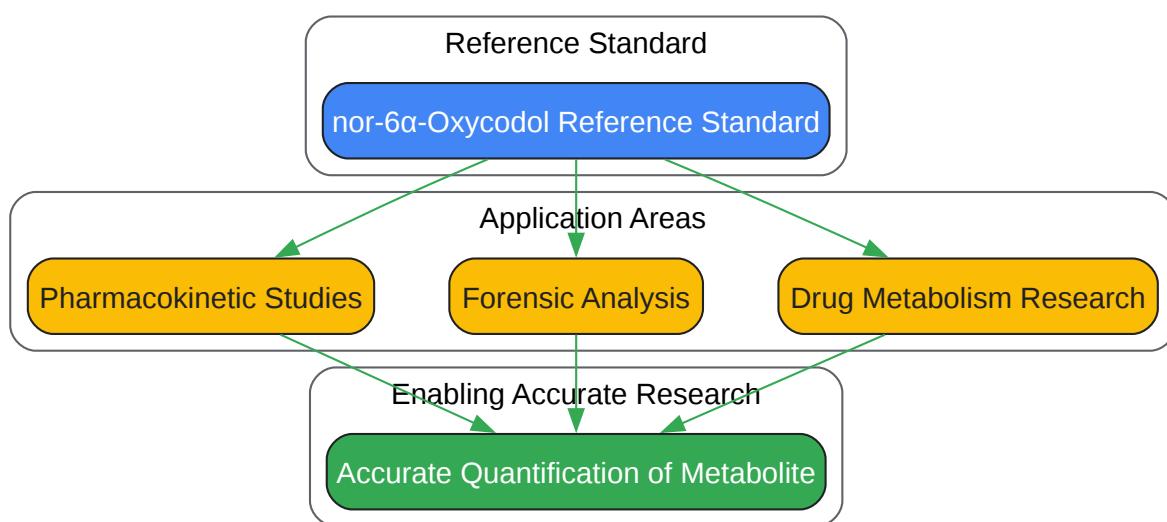
Quality and Characterization of the Reference Standard

A high-quality reference standard for nor-6 α -oxycodol is essential for accurate and reproducible research. Reputable suppliers of reference standards provide a Certificate of Analysis (CoA) that details the identity, purity, and characterization of the material.

Typical Characterization Data on a CoA:

- Identity: Confirmed by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy ($^1\text{H-NMR}$ and $^{13}\text{C-NMR}$).
- Purity: Determined by a quantitative method, typically HPLC or LC-MS, and expressed as a percentage.
- Residual Solvents: Analyzed by Headspace Gas Chromatography (HS-GC).
- Water Content: Determined by Karl Fischer titration.
- Inorganic Impurities: Assessed by methods such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Researchers should always obtain and review the CoA for the specific lot of the reference standard they are using to ensure its suitability for their experiments. Commercial suppliers often qualify their reference materials under international standards such as ISO/IEC 17025 and ISO 17034.[\[1\]](#)



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Utility of the Reference Standard

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References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid ChromatographyElectrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications | National Institute of Justice [nij.ojp.gov]

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